molecular formula C10H5Cl2N5 B8366473 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole

1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole

Cat. No. B8366473
M. Wt: 266.08 g/mol
InChI Key: WJRPTCZDQFUBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole is a useful research compound. Its molecular formula is C10H5Cl2N5 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzotriazole

InChI

InChI=1S/C10H5Cl2N5/c11-6-5-13-10(12)14-9(6)17-8-4-2-1-3-7(8)15-16-17/h1-5H

InChI Key

WJRPTCZDQFUBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzotriazole (2.14 g, 18.03 mmol) in DMF (10 mL) was slowly added at 0° C. to a solution of NaH (60% in mineral oil, 0.850 g, 21.3 mmol) in DMF (20 mL) under nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 15 minutes; a solution of 2,4,5-trichloropyrimidine (3 g, 16.39 mmol) in DMF (20 mL) was then slowly added at 0° C. The reaction mixture was allowed to reach RT while stirring overnight. The solvent was evaporated under reduced pressure; the residue was taken up with EtOAc and washed 3× with water. The aqueous layers were combined and extracted 3 times with EtOAc. The combined organic extracts were dried over Na2SO4, filtered and evaporated under reduced pressure to give a crude oil. This material was purified via flash chromatography (heptane/EtOAc, 8/2) to give 1.5 g (34% yield) of 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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